Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers
Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Technical Guide to Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Proline-Specific Peptidases
This document provides an in-depth technical guide on Z-Gly-Pro-AMC (N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate for the sensitive detection of various proline-specific peptidases. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, enzymatic targets, and detailed experimental protocols.
Core Concepts and Mechanism of Action
Z-Gly-Pro-AMC is a synthetic peptide substrate that plays a crucial role in the study of proteases, particularly those that recognize and cleave peptide bonds C-terminal to a proline residue. The utility of Z-Gly-Pro-AMC lies in its fluorogenic nature. The peptide Z-Gly-Pro is covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released. This liberation of free AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage.
Key Applications:
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Protease Activity Assays: Measuring the enzymatic activity of specific proteases in biological samples.[1][2]
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Drug Development: Screening for and characterizing potential enzyme inhibitors.[1]
-
Biochemical Research: Investigating cellular processes and disease mechanisms involving proteases.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical, chemical, and spectral properties of Z-Gly-Pro-AMC is essential for its correct handling, storage, and application in experimental settings.
| Property | Value |
| Full Chemical Name | N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin[1] |
| Synonyms | Z-GP-AMC, Z-L-glycyl-L-proline-7-amido-4-methylcoumarin[1] |
| CAS Number | 68542-93-8[1] |
| Molecular Formula | C₂₅H₂₅N₃O₆[1] |
| Molecular Weight | 463.49 g/mol [1] |
| Appearance | White powder[1] |
| Solubility | Soluble in DMSO[2] |
| Storage Conditions | Store at -20°C, protected from light.[2] |
| Excitation Wavelength (λex) | ~380 nm[3] |
| Emission Wavelength (λem) | ~460-465 nm[3] |
Enzymatic Targets and Specificity
Z-Gly-Pro-AMC is a substrate for several serine proteases that exhibit post-proline cleaving activity. Its non-specific nature makes it a useful tool for studying a class of enzymes, but also necessitates the use of specific inhibitors to dissect the activity of individual proteases in complex biological samples.[4] The primary enzymatic targets include:
-
Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme involved in the metabolism of neuropeptides and peptide hormones.[5]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is highly expressed in the stroma of many cancers and sites of tissue remodeling.[6][7] FAP possesses both dipeptidyl peptidase and endopeptidase activities.[7]
-
Dipeptidyl Peptidase IV (DPPIV or CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides and is a key regulator of glucose homeostasis.[5][8]
The catalytic efficiency of these enzymes for Z-Gly-Pro-AMC can vary, and the choice of experimental conditions can influence the observed activity. While directly comparative kinetic data under identical conditions is scarce, the following table summarizes available kinetic parameters from various studies.
| Enzyme | Source Organism/System | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Prolyl Endopeptidase (PREP/POP) | Flavobacterium sp. | 25 (for Z-Gly-Pro-MCA) | Not Reported | [9] |
| Fibroblast Activation Protein (FAP) | Recombinant Human | Not Reported | 1.8 x 10⁴ (for Z-Gly-Pro-AMC) | [10] |
| Dipeptidyl Peptidase IV (DPPIV) | Recombinant Human | 660 (for Gly-Pro-2-naphthylamide) | 3.0 x 10⁴ (for Gly-Pro-AMC) | [10] |
Note: The kinetic parameters presented are from different studies with varying experimental conditions and in some cases, slightly different substrates. Therefore, direct comparison of catalytic efficiencies should be made with caution.
Experimental Protocols
The following section provides a detailed, generalized protocol for measuring proline-specific peptidase activity using Z-Gly-Pro-AMC. This protocol can be adapted for purified enzymes, cell lysates, or other biological fluids.
Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[7] The optimal pH may vary depending on the enzyme being assayed.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or biological sample (e.g., cell lysate, plasma) to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
(Optional) Inhibitor Solutions: Prepare stock solutions of specific inhibitors in a suitable solvent (e.g., DMSO). For example, a PREP-specific inhibitor (e.g., KYP-2047) or a FAP-specific inhibitor can be used to distinguish between their activities in samples containing both enzymes.[4]
-
(Optional) AMC Standard Curve: To convert relative fluorescence units (RFU) to the amount of product formed, prepare a standard curve using known concentrations of free 7-amido-4-methylcoumarin (AMC) in the assay buffer.
Enzyme Activity Assay Procedure
This protocol is designed for a 96-well plate format, suitable for kinetic measurements.
-
Plate Setup:
-
Add assay buffer to the wells of a black, flat-bottom 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes at 37°C) before adding the substrate.[3]
-
Include appropriate controls:
-
Blank (No Enzyme): Assay buffer and substrate, without the enzyme solution, to measure background fluorescence.
-
Blank (No Substrate): Assay buffer and enzyme solution, without the substrate, to control for intrinsic fluorescence of the enzyme preparation.
-
-
-
Reaction Initiation:
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the Z-Gly-Pro-AMC working solution to all wells. The final substrate concentration should be optimized, but a common starting point is in the range of 50-200 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank (no enzyme) wells from the readings of the experimental wells.
-
Determine Initial Velocity (V₀): Plot the corrected fluorescence intensity (RFU) against time (minutes). The initial velocity of the reaction is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Enzyme Activity:
-
Using the AMC standard curve, convert the initial velocity from ΔRFU/min to pmol AMC/min.
-
Normalize the enzyme activity to the amount of protein in the sample (e.g., pmol/min/mg protein).
-
Visualizations
Enzymatic Cleavage of Z-Gly-Pro-AMC
Caption: Enzymatic cleavage of Z-Gly-Pro-AMC by a proline-specific peptidase.
General Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for a fluorometric enzyme activity assay.
References
- 1. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
